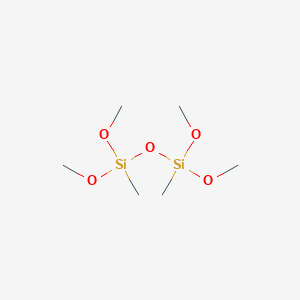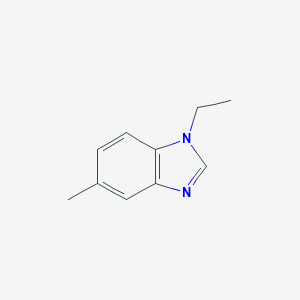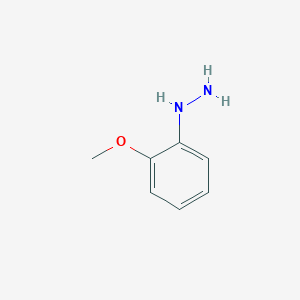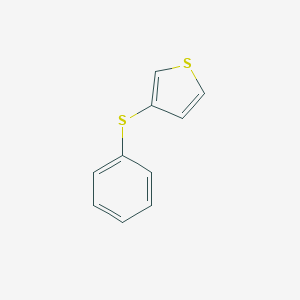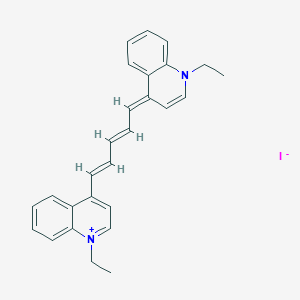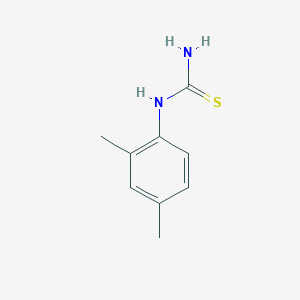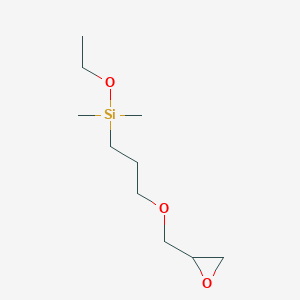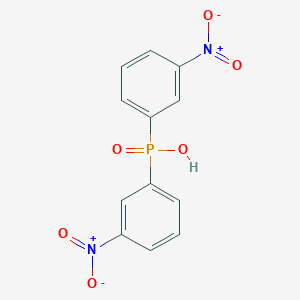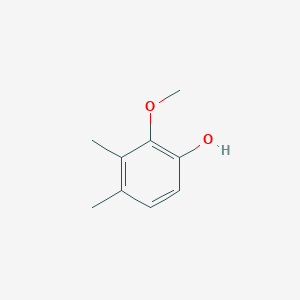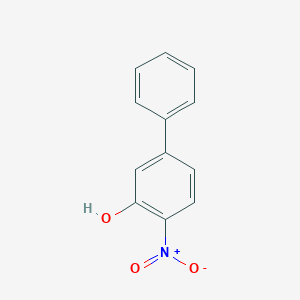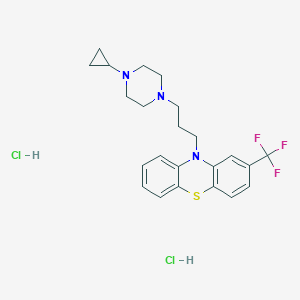
Cyclophenazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclophenazine hydrochloride is a chemical compound that belongs to the phenothiazine class of drugs. It is a potent neuroleptic agent that is used in the treatment of various psychiatric disorders. This chemical compound has been the subject of extensive research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cyclophenazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and anxiety disorders. It is also used as an antiemetic agent in the treatment of nausea and vomiting.
Wirkmechanismus
The exact mechanism of action of cyclophenazine hydrochloride is not fully understood. However, it is known to block the dopamine receptors in the brain, which reduces the activity of the dopamine neurotransmitter. This results in a decrease in the symptoms of psychiatric disorders.
Biochemische Und Physiologische Effekte
Cyclophenazine hydrochloride has a number of biochemical and physiological effects. It has been found to increase the levels of prolactin, a hormone that is involved in lactation. It also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclophenazine hydrochloride is a potent neuroleptic agent that has been extensively studied in the laboratory. It has a number of advantages, such as its ability to block dopamine receptors and its effectiveness in the treatment of various psychiatric disorders. However, it also has limitations, such as its potential side effects and the need for careful monitoring during treatment.
Zukünftige Richtungen
There are several future directions for the research of cyclophenazine hydrochloride. One area of research is the development of new drugs that are based on the structure of cyclophenazine hydrochloride. Another area of research is the investigation of the long-term effects of cyclophenazine hydrochloride on the brain and the body. Additionally, more research is needed to fully understand the mechanism of action of cyclophenazine hydrochloride and its potential therapeutic applications.
Conclusion:
In conclusion, cyclophenazine hydrochloride is a potent neuroleptic agent that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the blocking of dopamine receptors in the brain, which reduces the activity of the dopamine neurotransmitter. Cyclophenazine hydrochloride has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research of cyclophenazine hydrochloride, including the development of new drugs and the investigation of its long-term effects.
Synthesemethoden
The synthesis of cyclophenazine hydrochloride involves the reaction of 2-chloro-N-(2-chloroethyl)acetamide with 2-(2-chlorophenothiazin-10-yl)ethylamine. The reaction is carried out in the presence of a base and a solvent. The resulting product is a white crystalline powder that is soluble in water.
Eigenschaften
CAS-Nummer |
15686-74-5 |
|---|---|
Produktname |
Cyclophenazine hydrochloride |
Molekularformel |
C23H28Cl2F3N3S |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |
InChI |
InChI=1S/C23H26F3N3S.2ClH/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18;;/h1-2,4-6,9,16,18H,3,7-8,10-15H2;2*1H |
InChI-Schlüssel |
PGFVMQPOOFLBBI-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |
Kanonische SMILES |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



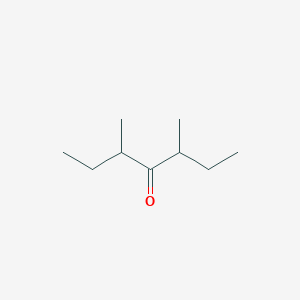
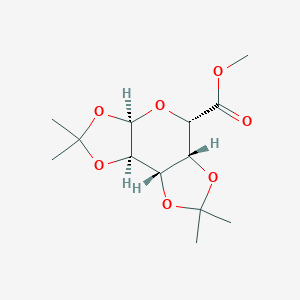

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
